Cas no 2138045-81-3 (4-Ethyl-3-(piperazin-1-yl)cyclohexan-1-one)

4-Ethyl-3-(piperazin-1-yl)cyclohexan-1-one is a specialized cyclohexanone derivative featuring a piperazine substituent, which enhances its utility as a versatile intermediate in organic synthesis and pharmaceutical applications. The ethyl group at the 4-position and the piperazine moiety at the 3-position contribute to its unique reactivity profile, making it valuable for constructing complex molecular frameworks. Its structural features enable selective functionalization, particularly in the development of bioactive compounds. The compound exhibits stability under standard handling conditions and is compatible with a range of synthetic transformations. Its well-defined purity and consistent performance make it a reliable choice for research and industrial-scale applications requiring precise chemical modifications.
4-Ethyl-3-(piperazin-1-yl)cyclohexan-1-one structure
2138045-81-3 structure
Product name:4-Ethyl-3-(piperazin-1-yl)cyclohexan-1-one
CAS No:2138045-81-3
MF:C12H22N2O
MW:210.315883159637
CID:6445225
PubChem ID:165496206

4-Ethyl-3-(piperazin-1-yl)cyclohexan-1-one Chemical and Physical Properties

Names and Identifiers

    • 4-ethyl-3-(piperazin-1-yl)cyclohexan-1-one
    • 2138045-81-3
    • EN300-1158749
    • 4-Ethyl-3-(piperazin-1-yl)cyclohexan-1-one
    • Inchi: 1S/C12H22N2O/c1-2-10-3-4-11(15)9-12(10)14-7-5-13-6-8-14/h10,12-13H,2-9H2,1H3
    • InChI Key: WZRWGAQZYJMCQQ-UHFFFAOYSA-N
    • SMILES: O=C1CCC(CC)C(C1)N1CCNCC1

Computed Properties

  • Exact Mass: 210.173213330g/mol
  • Monoisotopic Mass: 210.173213330g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.3Ų
  • XLogP3: 0.6

4-Ethyl-3-(piperazin-1-yl)cyclohexan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1158749-0.05g
4-ethyl-3-(piperazin-1-yl)cyclohexan-1-one
2138045-81-3
0.05g
$624.0 2023-06-08
Enamine
EN300-1158749-0.5g
4-ethyl-3-(piperazin-1-yl)cyclohexan-1-one
2138045-81-3
0.5g
$713.0 2023-06-08
Enamine
EN300-1158749-0.25g
4-ethyl-3-(piperazin-1-yl)cyclohexan-1-one
2138045-81-3
0.25g
$683.0 2023-06-08
Enamine
EN300-1158749-1.0g
4-ethyl-3-(piperazin-1-yl)cyclohexan-1-one
2138045-81-3
1g
$743.0 2023-06-08
Enamine
EN300-1158749-2.5g
4-ethyl-3-(piperazin-1-yl)cyclohexan-1-one
2138045-81-3
2.5g
$1454.0 2023-06-08
Enamine
EN300-1158749-10.0g
4-ethyl-3-(piperazin-1-yl)cyclohexan-1-one
2138045-81-3
10g
$3191.0 2023-06-08
Enamine
EN300-1158749-0.1g
4-ethyl-3-(piperazin-1-yl)cyclohexan-1-one
2138045-81-3
0.1g
$653.0 2023-06-08
Enamine
EN300-1158749-5.0g
4-ethyl-3-(piperazin-1-yl)cyclohexan-1-one
2138045-81-3
5g
$2152.0 2023-06-08

Additional information on 4-Ethyl-3-(piperazin-1-yl)cyclohexan-1-one

Introduction to 4-Ethyl-3-(piperazin-1-yl)cyclohexan-1-one (CAS No. 2138045-81-3)

4-Ethyl-3-(piperazin-1-yl)cyclohexan-1-one, with the CAS number 2138045-81-3, is a synthetic compound that has garnered significant attention in recent years due to its potential applications in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of cyclohexanones and features a unique structural combination of an ethyl group, a piperazine ring, and a cyclohexane ring. The intricate arrangement of these functional groups endows the molecule with a diverse range of biological activities, making it a subject of extensive study in various scientific disciplines.

The chemical structure of 4-Ethyl-3-(piperazin-1-yl)cyclohexan-1-one is characterized by its cyclohexane ring, which provides a rigid framework that can influence the compound's conformational stability and bioavailability. The presence of the piperazine ring, a common motif in many pharmacologically active compounds, suggests potential interactions with various biological targets, such as receptors and enzymes. Additionally, the ethyl group adds flexibility and hydrophobicity to the molecule, which can affect its solubility and permeability properties.

Recent studies have explored the pharmacological properties of 4-Ethyl-3-(piperazin-1-yl)cyclohexan-1-one in detail. One notable area of research is its potential as an analgesic agent. Preclinical studies have shown that this compound exhibits significant analgesic effects in animal models of pain, suggesting its potential for the development of novel pain management therapies. The mechanism of action is thought to involve modulation of nociceptive pathways, possibly through interactions with opioid receptors or other pain-related signaling molecules.

Beyond its analgesic properties, 4-Ethyl-3-(piperazin-1-yl)cyclohexan-1-one has also been investigated for its potential neuroprotective effects. In vitro and in vivo studies have demonstrated that this compound can protect neuronal cells from oxidative stress and neurotoxic insults. These findings are particularly relevant given the increasing prevalence of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective mechanisms may involve antioxidant activity, anti-inflammatory effects, or modulation of cellular signaling pathways that regulate cell survival and death.

In the realm of psychiatric disorders, 4-Ethyl-3-(piperazin-1-yl)cyclohexan-1-one has shown promise as a potential therapeutic agent for conditions such as anxiety and depression. Preclinical research has indicated that this compound can modulate serotonin and dopamine neurotransmission, which are key neurotransmitters involved in mood regulation. These findings suggest that 4-Ethyl-3-(piperazin-1-yl)cyclohexan-1-one could be developed into novel antidepressant or anxiolytic drugs with improved efficacy and reduced side effects compared to existing treatments.

The safety profile of 4-Ethyl-3-(piperazin-1-yl)cyclohexan-1-one is another critical aspect being evaluated in ongoing research. Toxicological studies have generally shown that this compound has a favorable safety profile at therapeutic doses, with minimal adverse effects observed in preclinical models. However, further investigations are necessary to fully understand its long-term safety and potential interactions with other medications.

In conclusion, 4-Ethyl-3-(piperazin-1-yl)cyclohexan-1-one (CAS No. 2138045-81-3) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an attractive candidate for the development of novel therapeutic agents for pain management, neuroprotection, and psychiatric disorders. Continued research will likely uncover additional therapeutic uses and optimize its clinical utility.

Recommend Articles

Recommended suppliers
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.